molecular formula C16H23NO3 B12543187 N-Hexyl-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide CAS No. 652990-53-9

N-Hexyl-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide

Katalognummer: B12543187
CAS-Nummer: 652990-53-9
Molekulargewicht: 277.36 g/mol
InChI-Schlüssel: HYLSCZIZAYCJOE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Hexyl-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide is a compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a hexyl chain, a hydroxy group, and a methoxyphenyl group, which contribute to its distinct chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Hexyl-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide typically involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with hexylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the amide bond. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent quality and efficiency. The use of advanced purification techniques, such as chromatography, further enhances the purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

N-Hexyl-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-Hexyl-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound is known to modulate various biochemical pathways, including those involved in oxidative stress and inflammation. Its effects are mediated through the binding to specific receptors and enzymes, leading to changes in cellular functions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-Hexyl-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its hexyl chain and specific substitution pattern make it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

652990-53-9

Molekularformel

C16H23NO3

Molekulargewicht

277.36 g/mol

IUPAC-Name

N-hexyl-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide

InChI

InChI=1S/C16H23NO3/c1-3-4-5-6-11-17-16(19)10-8-13-7-9-14(18)15(12-13)20-2/h7-10,12,18H,3-6,11H2,1-2H3,(H,17,19)

InChI-Schlüssel

HYLSCZIZAYCJOE-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCNC(=O)C=CC1=CC(=C(C=C1)O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.